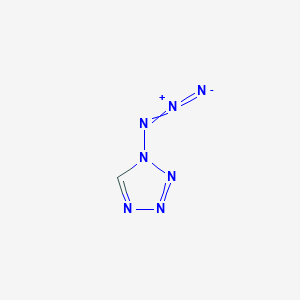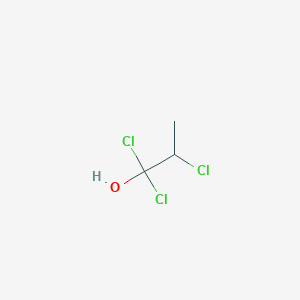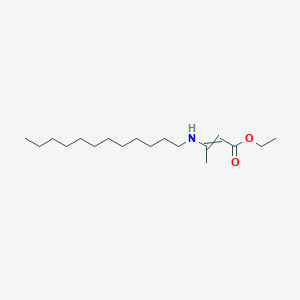![molecular formula C17H29NO4Si B14241368 3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine CAS No. 213818-61-2](/img/structure/B14241368.png)
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine is a compound that combines the properties of silane and benzoxazine. This compound is known for its unique ability to form strong bonds with both organic and inorganic materials, making it highly valuable in various industrial applications. The presence of the triethoxysilyl group allows it to react with hydroxyl groups on surfaces, while the benzoxazine ring provides thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 3-aminopropyltriethoxysilane with a benzoxazine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, with careful monitoring of reaction parameters to maintain consistency and quality. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production.
化学反应分析
Types of Reactions
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.
Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or thiols, under mild to moderate conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted benzoxazine derivatives.
科学研究应用
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical implants due to its stability and biocompatibility.
Industry: Utilized in the production of advanced composites, coatings, and adhesives, providing improved mechanical properties and durability.
作用机制
The mechanism of action of 3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine involves the interaction of its functional groups with target molecules. The triethoxysilyl group reacts with hydroxyl groups on surfaces, forming strong siloxane bonds. The benzoxazine ring provides thermal stability and resistance to chemical degradation, ensuring the longevity of the material. The compound’s ability to form cross-linked networks enhances the mechanical properties and durability of the materials it is incorporated into.
相似化合物的比较
Similar Compounds
3-Isocyanatopropyltriethoxysilane: Similar in structure but contains an isocyanate group instead of a benzoxazine ring.
3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, used for similar applications but with different reactivity.
3-Aminopropyltriethoxysilane: Contains an amino group, used as a coupling agent in various applications.
Uniqueness
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both triethoxysilyl and benzoxazine groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The benzoxazine ring offers superior thermal stability compared to other similar compounds, while the triethoxysilyl group ensures strong adhesion to various surfaces.
属性
CAS 编号 |
213818-61-2 |
|---|---|
分子式 |
C17H29NO4Si |
分子量 |
339.5 g/mol |
IUPAC 名称 |
3-(2,4-dihydro-1,3-benzoxazin-3-yl)propyl-triethoxysilane |
InChI |
InChI=1S/C17H29NO4Si/c1-4-20-23(21-5-2,22-6-3)13-9-12-18-14-16-10-7-8-11-17(16)19-15-18/h7-8,10-11H,4-6,9,12-15H2,1-3H3 |
InChI 键 |
NIQLVDSCFZUZMX-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCN1CC2=CC=CC=C2OC1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
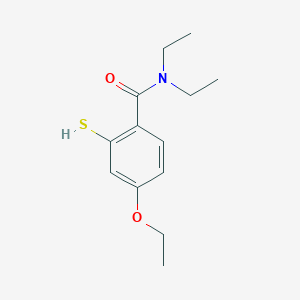
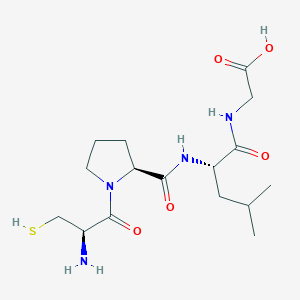
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
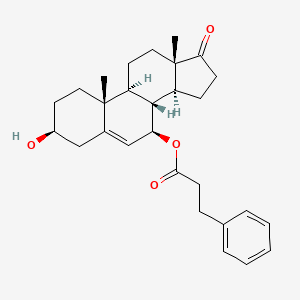
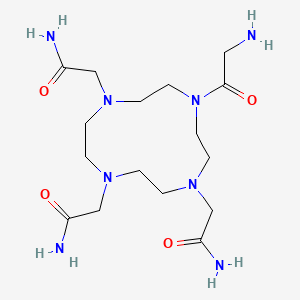
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
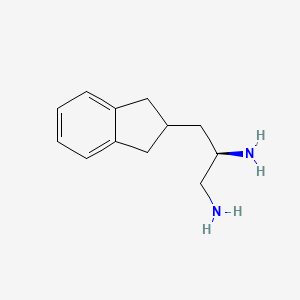
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)
